2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and thiadiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through a thioether linkage. Common reagents include alkyl halides, thiols, and amines, with reaction conditions often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in areas like antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole and thiadiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-1H-imidazol-2-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-[(5-isobutyl-1H-imidazol-2-yl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE features unique substituents on the imidazole and thiadiazole rings, which can influence its chemical reactivity and biological activity. These differences make it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5OS2/c1-9(2)6-12-11(5)17-15(18-12)23-8-13(22)19-16-21-20-14(24-16)7-10(3)4/h9-10H,6-8H2,1-5H3,(H,17,18)(H,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVGXROQFKSTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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